molecular formula C16H18N2O3 B2671069 N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide CAS No. 2034475-37-9

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide

Cat. No.: B2671069
CAS No.: 2034475-37-9
M. Wt: 286.331
InChI Key: QAMJUXUQFPZFBB-UHFFFAOYSA-N
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Description

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is a heterocyclic compound that features both furan and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the pyridine derivative.

    Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction involving the furan-pyridine intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other heterocyclic compounds and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxane-4-carboxamide is unique due to its combination of furan, pyridine, and oxane rings, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[[6-(furan-2-yl)pyridin-3-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-16(13-5-8-20-9-6-13)18-11-12-3-4-14(17-10-12)15-2-1-7-21-15/h1-4,7,10,13H,5-6,8-9,11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMJUXUQFPZFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCC2=CN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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